molecular formula C16H11NO B15066906 4-(Quinolin-2-YL)benzaldehyde CAS No. 263256-86-6

4-(Quinolin-2-YL)benzaldehyde

Cat. No.: B15066906
CAS No.: 263256-86-6
M. Wt: 233.26 g/mol
InChI Key: YGQOGTMNKMDWOY-UHFFFAOYSA-N
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Description

4-(Quinolin-2-YL)benzaldehyde is a heterocyclic aromatic compound that features a quinoline ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-2-YL)benzaldehyde typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-(Quinolin-2-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Quinolin-2-YL)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Quinolin-2-YL)benzaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

    Quinoline: A simpler structure without the benzaldehyde moiety.

    2-Quinolinecarboxaldehyde: Similar structure but with the aldehyde group directly attached to the quinoline ring.

    4-(Quinolin-2-YL)benzoic acid: An oxidized form of 4-(Quinolin-2-YL)benzaldehyde.

Uniqueness: this compound is unique due to the presence of both the quinoline ring and the benzaldehyde moiety, which allows it to participate in a diverse range of chemical reactions and exhibit various biological activities. Its structural versatility makes it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

263256-86-6

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

4-quinolin-2-ylbenzaldehyde

InChI

InChI=1S/C16H11NO/c18-11-12-5-7-14(8-6-12)16-10-9-13-3-1-2-4-15(13)17-16/h1-11H

InChI Key

YGQOGTMNKMDWOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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